molecular formula C10H12N4 B3372762 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole CAS No. 926268-64-6

4-(hydrazinomethyl)-1-phenyl-1H-pyrazole

Cat. No.: B3372762
CAS No.: 926268-64-6
M. Wt: 188.23 g/mol
InChI Key: CDPJSSZUGYMYTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyrazole (B372694) and Hydrazine (B178648) Scaffolds in Modern Organic and Medicinal Chemistry

The foundational components of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole, the pyrazole and hydrazine scaffolds, are independently recognized for their profound importance in both organic and medicinal chemistry.

Pyrazole Scaffold: The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. nih.govekb.eg This is due to its metabolic stability and its presence in a multitude of FDA-approved drugs. nih.govnih.gov Pyrazole derivatives have demonstrated a vast spectrum of biological and pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. ekb.egnih.govsemanticscholar.orgmdpi.com The versatility of the pyrazole nucleus allows it to be a cornerstone in the design of compounds targeting various diseases, from cancer and HIV to inflammatory conditions and erectile dysfunction. nih.govnih.gov Its ability to act as a bioisostere for other functional groups and its capacity for substitution at multiple positions make it a highly attractive core for medicinal chemists. jchemlett.comorganic-chemistry.org

Hydrazine Scaffold: Hydrazine and its derivatives, such as hydrazides and hydrazones, are fundamental reagents and functional groups in organic synthesis. tandfonline.comrsc.org The hydrazone group (-NHN=CH-), in particular, is an important pharmacophore known to contribute to a wide range of biological effects, including anticancer, anticonvulsant, and anti-inflammatory activities. mdpi.com Historically, hydrazine-based drugs like iproniazid (B1672159) were among the first antidepressants, functioning as monoamine oxidase (MAO) inhibitors. mdpi.com The nucleophilic nature of the hydrazine moiety makes it a crucial component for synthesizing various heterocyclic systems and for creating complex molecules through condensation reactions. rsc.org

The combination of these two powerful scaffolds in a single molecule underscores the potential of compounds like this compound as valuable intermediates in the development of new chemical entities.

Table 1: Overview of Core Chemical Scaffolds

Scaffold Key Features Significance in Chemical Research

| Pyrazole | Five-membered aromatic ring with two adjacent nitrogen atoms (1,2-diazole). nih.gov | - Considered a "privileged scaffold" in medicinal chemistry. ekb.egorganic-chemistry.org

  • Core component of numerous FDA-approved drugs (e.g., Celecoxib (B62257), Sildenafil). nih.govnih.gov
  • Exhibits a broad range of biological activities including anti-inflammatory, anticancer, and antimicrobial. semanticscholar.orgmdpi.com
  • Metabolically stable and synthetically versatile. nih.gov | | Hydrazine | Contains a nitrogen-nitrogen single bond (-NH-NH-); derivatives include hydrazides and hydrazones. mdpi.com | - Important building block in organic synthesis for creating heterocyclic compounds. tandfonline.comrsc.org
  • Hydrazone moiety is a key pharmacophore with diverse biological activities. mdpi.com
  • Forms the basis for drugs such as MAO inhibitors. mdpi.com
  • Used extensively in condensation reactions to form Schiff bases. |
  • Overview of this compound as a Versatile Heterocyclic Compound

    While the individual pyrazole and hydrazine moieties are extensively studied, the specific compound this compound is an emerging molecule whose full potential is still being explored. It serves as a bifunctional organic compound, featuring a stable aromatic core and a reactive side chain.

    Structural Features and Chemical Relevance within Pyrazole Derivatives

    The structure of this compound consists of a central pyrazole ring. A phenyl group is attached to one of the nitrogen atoms (N1), and a hydrazinomethyl group (-CH₂NHNH₂) is attached to a carbon atom at the 4-position of the pyrazole ring.

    The chemical relevance of this compound stems from its potential as a versatile synthetic intermediate. The synthesis of this specific molecule is not widely documented, but a plausible route can be inferred from established chemical reactions. A common method for introducing functionality at the 4-position of a pyrazole ring is the Vilsmeier-Haack reaction, which can be used to synthesize 1-phenyl-1H-pyrazole-4-carbaldehyde. nih.govorganic-chemistry.org This aldehyde is a key precursor. A potential synthetic pathway to obtain this compound would likely involve:

    Reduction of the aldehyde group of 1-phenyl-1H-pyrazole-4-carbaldehyde to the corresponding alcohol, (1-phenyl-1H-pyrazol-4-yl)methanol.

    Conversion of the alcohol to a more reactive leaving group, such as a halomethyl derivative (e.g., 4-(chloromethyl)-1-phenyl-1H-pyrazole). The synthesis of similar halomethyl pyrazoles has been reported as a way to introduce linkers.

    Nucleophilic substitution of the halide with hydrazine hydrate (B1144303) (H₂NNH₂·H₂O) to yield the final product.

    The terminal -NH₂ group of the hydrazinomethyl substituent is a potent nucleophile, making the entire molecule a valuable building block. It can readily react with a variety of carbonyl compounds (aldehydes and ketones) to form a diverse library of hydrazone derivatives. This reactivity allows for the facile extension of the molecular structure, which is a key strategy in combinatorial chemistry and drug discovery to generate novel compounds for biological screening. jchemlett.com

    Research Gaps and Future Directions in the Study of this compound

    A significant research gap is the apparent lack of dedicated studies focusing on the synthesis, characterization, and application of this compound itself. While its precursors and related analogues are well-documented, this specific molecule remains largely unexplored in scientific literature.

    This gap presents several opportunities for future research:

    Optimized Synthesis: A primary focus should be the development and optimization of a reliable and high-yield synthetic route to produce this compound. Documenting its full characterization using modern analytical techniques (NMR, IR, Mass Spectrometry, and X-ray crystallography) is a crucial first step.

    Derivative Libraries: The compound is an ideal starting material for the synthesis of extensive libraries of new pyrazole-based hydrazones. By reacting it with a wide range of aromatic and heterocyclic aldehydes, researchers can create a diverse set of novel molecules.

    Biological Screening: Given the well-established pharmacological importance of both the pyrazole and hydrazone scaffolds, these new derivatives should be systematically screened for a variety of biological activities. Areas of high potential include anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities, which are common for such compounds. nih.gov

    Coordination Chemistry: The hydrazine moiety can also act as a ligand for metal ions. Future work could explore the synthesis of metal complexes incorporating this compound or its derivatives, investigating their catalytic or medicinal properties.

    Structure

    3D Structure

    Interactive Chemical Structure Model





    Properties

    IUPAC Name

    (1-phenylpyrazol-4-yl)methylhydrazine
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H12N4/c11-12-6-9-7-13-14(8-9)10-4-2-1-3-5-10/h1-5,7-8,12H,6,11H2
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    CDPJSSZUGYMYTC-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)N2C=C(C=N2)CNN
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H12N4
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60585540
    Record name 4-(Hydrazinylmethyl)-1-phenyl-1H-pyrazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60585540
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    188.23 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    926268-64-6
    Record name 4-(Hydrazinylmethyl)-1-phenyl-1H-pyrazole
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60585540
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthetic Methodologies and Reaction Pathways to 4 Hydrazinomethyl 1 Phenyl 1h Pyrazole and Its Analogs

    Precursor Synthesis and Building Block Strategies for 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole Synthesis

    The synthesis of the target compound relies heavily on the strategic preparation of essential building blocks. These include the formylated pyrazole (B372694) core and the hydrazine-containing reagents necessary for constructing the final molecule.

    Synthesis of Key 1-phenyl-1H-pyrazole-4-carbaldehyde Intermediates

    A crucial intermediate for the synthesis of this compound is 1-phenyl-1H-pyrazole-4-carbaldehyde. The most prevalent and effective method for introducing a formyl group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction. umich.eduresearchgate.net This reaction typically involves the treatment of an appropriate phenylhydrazone with the Vilsmeier reagent, which is a complex of phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). umich.edu

    The general pathway starts with the condensation of a ketone, such as acetophenone, with phenylhydrazine (B124118) to form the corresponding phenylhydrazone. semanticscholar.orgjocpr.com This hydrazone then undergoes cyclization and formylation upon reaction with the Vilsmeier reagent to yield the desired 1-phenyl-3-substituted-1H-pyrazole-4-carbaldehyde. semanticscholar.orgdegres.eursc.org The reaction mechanism involves an electrophilic attack by the Vilsmeier reagent on the electron-rich pyrazole precursor. researchgate.net The reaction conditions can be optimized to improve yields and reduce reaction times; for instance, the use of microwave irradiation or sonication has been shown to accelerate the process significantly compared to conventional heating methods. degres.eu

    Alternative, multi-step approaches to this intermediate have also been described. One such method involves the bromination of 1-phenyl-1H-pyrazole, followed by O-benzylation and a subsequent bromine-lithium exchange. Quenching the resulting 4-lithiopyrazole with DMF affords the 4-carbaldehyde derivative. ktu.edu Another route begins with 1-phenyl-1H-pyrazol-3-ol, which can be converted to the corresponding 3-benzyloxy derivative. Vilsmeier-Haack formylation of this protected pyrazole also yields the 4-carbaldehyde, which can then be debenzylated. jocpr.comktu.edu

    Table 1: Vilsmeier-Haack Synthesis of 1-phenyl-1H-pyrazole-4-carbaldehyde Derivatives
    Starting Material (Hydrazone)Reaction ConditionsYieldReference
    Acetophenone phenylhydrazonePOCl₃/DMF, heating at 50-60°C for 5-6 hGood jocpr.com
    (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazinePOCl₃ (10 equiv.)/DMF, 0°C then reflux for 6 h90% rsc.org
    Substituted PhenylhydrazonesPOCl₃/DMF, Microwave irradiation, 5-15 minHigh degres.eu
    N'-(1-phenylethylidene)benzohydrazidePOCl₃/DMF, 60-65°C for 4 hGood semanticscholar.org

    Generation of Hydrazine-Containing Precursors Relevant to Pyrazole Annulation

    Hydrazine (B178648) and its derivatives are fundamental building blocks for the construction of the pyrazole ring. nih.gov The synthesis of substituted hydrazines can be achieved through various methods. A classical approach is a modification of the Raschig synthesis, which can be adapted for the preparation of N-substituted hydrazines. acs.org

    For pyrazole synthesis, both unsubstituted hydrazine (N₂H₄), often used as hydrazine hydrate (B1144303), and substituted hydrazines like phenylhydrazine are commonly employed. mdpi.comdergipark.org.tr These reagents react with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole heterocycle. mdpi.com The choice of hydrazine precursor is critical as it determines the substituent at the N1 position of the resulting pyrazole ring. For the synthesis of 1-phenyl-1H-pyrazole derivatives, phenylhydrazine is the required precursor. nih.gov

    Direct and Indirect Synthetic Routes to this compound Framework

    With the key precursors in hand, several synthetic strategies can be employed to construct the target pyrazole framework and introduce the hydrazinomethyl side chain.

    Condensation Reactions with Hydrazine Derivatives for Pyrazole Formation

    The most traditional and widely used method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. nih.govmdpi.comdergipark.org.tr This reaction can be catalyzed by acids and proceeds via the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. acs.orgnih.gov The regioselectivity of the reaction, which determines the position of substituents on the final pyrazole, can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound. nih.govnih.gov

    Variations of this approach use α,β-unsaturated ketones (chalcones) as the 1,3-dielectrophile. nih.gov The reaction with a hydrazine derivative first forms a pyrazoline intermediate, which is then oxidized in situ to the corresponding pyrazole. dergipark.org.trnih.govjchemlett.com

    To obtain the specific target, this compound, a logical final step involves the reaction of the 1-phenyl-1H-pyrazole-4-carbaldehyde intermediate (from section 2.1.1) with hydrazine. This reaction would proceed via the formation of a 4-((hydrazinylidene)methyl)-1-phenyl-1H-pyrazole intermediate (a hydrazone), which can then be reduced to the final this compound. The formation of stable hydrazones from the reaction of pyrazole-4-carbaldehydes with various hydrazine derivatives is a well-documented process. ekb.egresearchgate.net

    Table 2: Examples of Condensation Reactions for Pyrazole Synthesis
    ReactantsConditionsProduct TypeReference
    1,3-Diketones + HydrazinesAcid catalyst, room temperatureSubstituted Pyrazoles dergipark.org.tr
    Chalcones + PhenylhydrazineCu(OTf)₂, [BMIM-PF₆]1,3,5-Trisubstituted Pyrazoles nih.gov
    1,3-Diphenylpyrazol-4-carboxaldehyde + Aryl hydrazinesMethanol, Acetic acid, refluxPyrazolyl-hydrazones ekb.eg
    Metal-diketonates + HydrazinesMicrowave, DMSOTrisubstituted Pyrazoles nih.gov

    Multi-Component Reactions (MCRs) for Pyrazole Ring Construction

    Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high efficiency, atom economy, and operational simplicity. rsc.orgbeilstein-journals.org These one-pot reactions involve combining three or more starting materials to form a complex product that incorporates most of the atoms from the reactants. nih.gov Several MCR strategies have been developed for the synthesis of highly substituted pyrazole derivatives. rsc.orgbeilstein-journals.org

    A common four-component reaction for synthesizing pyrano[2,3-c]pyrazoles, a related class of fused pyrazoles, involves the reaction of an aldehyde, malononitrile, a β-ketoester (like ethyl acetoacetate), and hydrazine hydrate. nih.govnih.gov These reactions are often catalyzed by a base, such as piperidine, or a green catalyst like taurine (B1682933) in an aqueous medium. nih.gov The reaction proceeds through a cascade of events including Knoevenagel condensation, Michael addition, and subsequent cyclization to build the complex heterocyclic scaffold. nih.gov While these methods typically yield fused pyrazole systems, they highlight the utility of MCRs in rapidly assembling pyrazole-containing molecules from simple precursors. nih.govacs.orgresearchgate.net

    Table 3: Multi-Component Reaction Strategies for Pyrazole Synthesis
    ComponentsCatalyst/SolventProduct TypeReference
    Aldehydes, Malononitrile, β-Ketoesters, Hydrazine hydrateTaurine / WaterDihydropyrano[2,3-c]pyrazoles rsc.orgnih.gov
    Phenyl hydrazines, Aldehydes, MalononitrileSodium p-toluene sulfonate / Water5-Amino Pyrazoles rsc.org
    Aldehydes, Ketones, HydrazinesMicrowave irradiation1,3,5-Trisubstituted Pyrazoles (via pyrazolines) rsc.org
    Aryl glyoxal, Aryl thioamide, PyrazolonesHFIP (reusable solvent)Pyrazole-linked Thiazoles acs.org

    Palladium-Catalyzed Functionalization Strategies for Pyrazole Derivatives

    Palladium-catalyzed cross-coupling and C-H functionalization reactions represent a state-of-the-art approach for modifying the pyrazole scaffold. researchgate.net These methods allow for the direct introduction of aryl, alkyl, or other functional groups onto the pyrazole ring, offering a versatile route to a wide range of analogs. nih.gov The pyrazole moiety itself can act as an efficient directing group for the functionalization of C-H bonds. nih.gov

    For instance, palladium-catalyzed C-H arylation can be directed by the pyrazole nitrogen, enabling the modification of adjacent C-H bonds. nih.govlookchem.com Furthermore, C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings are highly effective for functionalizing pyrazole triflates. ktu.eduresearchgate.net A pyrazole triflate, which can be prepared from the corresponding hydroxypyrazole, serves as an excellent electrophilic partner in these cross-coupling reactions, allowing for the introduction of various substituents at a specific position on the pyrazole ring. ktu.eduresearchgate.net While these methods are typically used to modify the pyrazole ring itself, they represent a powerful strategy for creating a library of analogs that could be further elaborated to the desired hydrazinomethyl-containing targets. acs.org

    Mechanistic Investigations of Key Synthetic Transformations Towards this compound

    The synthesis of the pyrazole ring is a cornerstone of heterocyclic chemistry. For a 1,4-disubstituted pyrazole such as this compound, the primary synthetic routes involve the formation of the pyrazole ring followed by or incorporating the introduction of the C4-substituent.

    Cyclocondensation Mechanisms Leading to Pyrazole Scaffolds

    The most classic and versatile method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound. jk-sci.comyoutube.combeilstein-journals.org To achieve the substitution pattern of the target molecule, a suitably substituted 1,3-dicarbonyl is required to react with phenylhydrazine.

    The mechanism of the Knorr synthesis generally proceeds through the following steps: jk-sci.comslideshare.netslideshare.net

    Initial attack of one of the nitrogen atoms of the hydrazine (in this case, phenylhydrazine) on one of the carbonyl groups of the 1,3-dicarbonyl compound.

    This is followed by dehydration to form a hydrazone intermediate.

    The second nitrogen atom of the hydrazine then performs an intramolecular attack on the second carbonyl group.

    A second dehydration step occurs, leading to the formation of the aromatic pyrazole ring.

    The reaction is typically catalyzed by acid. jk-sci.comslideshare.net A critical aspect of this synthesis, when using unsymmetrical 1,3-dicarbonyls, is regioselectivity, as two isomeric pyrazole products can be formed depending on which nitrogen atom attacks which carbonyl group first. beilstein-journals.org

    Alternative precursors to 1,3-dicarbonyls can also be employed. These include α,β-unsaturated ketones and acetylenic ketones. nih.govnih.gov In the case of α,β-unsaturated ketones, the reaction with a hydrazine derivative initially forms a pyrazoline (a dihydropyrazole), which must then be oxidized to yield the aromatic pyrazole ring. researchgate.net The reaction with acetylenic ketones can directly yield pyrazoles but may also result in mixtures of regioisomers. nih.gov

    For the synthesis of a 4-substituted pyrazole, a key intermediate could be an enaminone, which can be generated from 1,3-dicarbonyl compounds. These enaminones can then undergo cyclization with hydrazines to furnish 1,4,5-substituted pyrazoles. beilstein-journals.org

    Precursor TypeGeneral ReactionKey Features
    1,3-Dicarbonyl Compounds Reaction with hydrazine, acid-catalyzed cyclocondensation (Knorr Synthesis). jk-sci.comyoutube.comHighly versatile; potential for regioselectivity issues with unsymmetrical diketones. beilstein-journals.org
    α,β-Unsaturated Ketones Forms a pyrazoline intermediate that requires subsequent oxidation. nih.govresearchgate.netTwo-step process (cyclization then aromatization).
    Acetylenic Ketones Direct formation of pyrazoles upon reaction with hydrazines. nih.govCan lead to mixtures of regioisomers. nih.gov
    Enaminones Can be used to synthesize 1,4,5-substituted pyrazoles in a one-pot process. beilstein-journals.orgOffers good control over substitution patterns.

    Oxidative Aromatization Pathways in Pyrazoline-to-Pyrazole Conversions

    As mentioned, many synthetic routes, particularly those starting from α,β-unsaturated carbonyls, yield a 4,5-dihydro-1H-pyrazole (pyrazoline) intermediate that must be aromatized. researchgate.net Several mechanisms and reagents exist for this crucial oxidative step.

    A proposed mechanism for aromatization involves the initial protonation of a ring nitrogen, followed by the loss of hydrogen atoms at positions C3 and C4 to form the stable aromatic pyrazole ring. researchgate.net A wide variety of oxidizing agents have been employed to facilitate this transformation.

    Common Oxidizing Systems for Pyrazoline Aromatization:

    Manganese Dioxide (MnO₂): A heterogeneous oxidant used in the oxidation of 5-acylpyrazolines. nih.gov The mechanism can proceed via a radical intermediate at the C4 position. nih.gov

    Aerobic Oxidation: Using molecular oxygen, often from the air, as the terminal oxidant provides a green and sustainable option. osti.govorganic-chemistry.org These reactions can be promoted by visible-light photocatalysis, which involves the oxidation of the hydrazine to diazene (B1210634), followed by its reaction with a Michael acceptor and subsequent cyclization. organic-chemistry.org

    Iodine-based Systems: Reagents like H₅IO₆/KI have been used for the oxidation of 1,3,5-trisubstituted pyrazolines, sometimes under solvent-free conditions with microwave irradiation. tsijournals.com

    Electrochemical Oxidation: An electrochemically driven approach offers a sustainable method for pyrazoline aromatization. kit.edu For instance, using inexpensive sodium chloride as both a redox mediator and electrolyte in a biphasic system allows for a green synthetic route. kit.edu The proposed mechanism involves initial chlorination at a nitrogen atom, followed by elimination to form the aromatic ring.

    Peroxydisulfates: Tetrabutylammonium peroxydisulfate (B1198043) can be used for the thermal oxidation of pyrazolines to pyrazoles in a clean and efficient manner. researchgate.net

    The choice of oxidant can be critical and may depend on the specific substituents present on the pyrazoline ring.

    Oxidation MethodOxidant/ConditionsMechanistic Notes
    Heterogeneous Oxidation Activated MnO₂, ball-milling nih.govCan proceed via a radical pathway; suitable for solvent-free conditions. nih.gov
    Aerobic Oxidation O₂ (Air), Visible Light, Photocatalyst osti.govorganic-chemistry.orgGreen and sustainable; proceeds via photo-induced electron transfer and diazene formation. organic-chemistry.org
    Halogen-Mediated Oxidation H₅IO₆/KI, Microwave tsijournals.comEffective for trisubstituted pyrazolines. tsijournals.com
    Electrochemical Oxidation Constant current, NaCl (mediator) kit.eduSustainable method with simple work-up; involves halogen-mediated oxidation. kit.edu
    Peroxydisulfate Oxidation Tetrabutylammonium peroxydisulfate researchgate.netElectron-transfer induced oxidation. researchgate.net

    Methodological Advancements in this compound Synthesis

    Recent advancements in synthetic chemistry have focused on improving the efficiency, safety, and environmental impact of pyrazole synthesis. These modern approaches are directly applicable to the preparation of this compound and its analogs.

    Green Chemistry Approaches in Pyrazole Synthesis

    The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency. Several such strategies have been successfully applied to pyrazole synthesis.

    Aqueous Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net "On water" conditions, where the reaction occurs at the organic-water interface, have been developed for the efficient synthesis of pyrazole-3-carboxylates and 3,5-disubstituted pyrazoles. rsc.org This approach can eliminate the need for toxic organic solvents and simplify product purification. rsc.org

    Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and can lead to shorter reaction times. These reactions are often facilitated by microwave irradiation or mechanochemistry (grinding/ball-milling). nih.govmdpi.comnih.gov

    Recyclable Catalysts: The use of heterogeneous, recyclable catalysts like Amberlyst-70 (a sulfonic acid resin) allows for easy separation from the reaction mixture and reuse, reducing waste and cost. researchgate.net This catalyst has been shown to be effective for the condensation of 1,3-diketones and hydrazines in water at room temperature. researchgate.net

    Multicomponent Reactions (MCRs): MCRs are one-pot reactions where multiple starting materials are combined to form a complex product in a single step. nih.gov This strategy improves atom economy and efficiency by reducing the number of synthetic steps and purification procedures. beilstein-journals.orgnih.gov

    Microwave-Assisted Synthesis Protocols

    Microwave-assisted organic synthesis (MAOS) has become a powerful tool in modern chemistry, offering significant advantages over conventional heating methods. dergipark.org.tr The primary benefit is the rapid heating of the reaction mixture, which can drastically reduce reaction times from hours to minutes. nih.govnih.gov

    Key features of microwave-assisted pyrazole synthesis include:

    Rate Acceleration: Reactions are often completed in a fraction of the time required for traditional reflux-based processes. mdpi.comdergipark.org.tr For example, the synthesis of pyrazolones from β-keto esters and hydrazines under solvent-free microwave irradiation is very rapid. researchgate.net

    Higher Yields and Selectivity: The precise and uniform heating provided by microwaves can lead to higher product yields and improved selectivity. dergipark.org.tr

    Green Chemistry Synergy: MAOS pairs well with green chemistry principles. Many protocols utilize environmentally friendly solvents like ethanol (B145695) or water, or are performed under solvent-free conditions. mdpi.commdpi.comgsconlinepress.com This combination reduces energy consumption and the use of hazardous materials. mdpi.comnih.gov

    Researchers have successfully synthesized a wide range of pyrazole derivatives using microwave irradiation, including tetra-substituted pyrazoles mdpi.com and various fused pyrazole systems, demonstrating the broad applicability of this technology. gsconlinepress.com

    MethodConditionsReaction TimeYieldReference
    Conventional Reflux in organic solventHoursModerate to Good researchgate.net (implied)
    Aqueous Synthesis Amberlyst-70, Water, Room Temp.1.5 - 4 hours85-94% researchgate.net
    Microwave-Assisted Solvent-free or Ethanol2 - 30 minutesGood to Excellent nih.govnih.govmdpi.com
    "On Water" Synthesis Semicarbazide (B1199961) HCl, Water, Reflux1 - 2 hours87-98% rsc.org

    Chemical Reactivity and Derivatization Strategies of 4 Hydrazinomethyl 1 Phenyl 1h Pyrazole

    Reactions Involving the Hydrazine (B178648) Moiety of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole

    The hydrazine group (-CH₂NHNH₂) is a versatile functional group known for its nucleophilicity, which is central to its reactivity. The terminal nitrogen atom allows for a variety of chemical transformations, including condensation, cyclization, and substitution reactions.

    Formation of Hydrazone Derivatives

    The most characteristic reaction of the hydrazine moiety is its condensation with carbonyl compounds. The primary amine of the hydrazinomethyl group readily reacts with aldehydes and ketones to form stable hydrazone derivatives. wikipedia.org This reaction typically proceeds under mild, often acid-catalyzed, conditions and is a cornerstone for creating diverse molecular scaffolds. organic-chemistry.orgchemtube3d.com The formation of hydrazones is a fundamental step in many synthetic pathways, including the well-known Wolff-Kishner reduction and the synthesis of various heterocyclic systems. wikipedia.org

    The general transformation involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of a hydrazone. This reaction can be used to link the this compound core to a wide range of other molecules bearing an aldehyde or ketone group.

    Table 1: Representative Hydrazone Formation Reactions
    Reactant 1Reactant 2 (Carbonyl Compound)ProductDescription
    This compoundAromatic Aldehyde (e.g., Benzaldehyde)(E)-1-((1-phenyl-1H-pyrazol-4-yl)methyl)-2-benzylidenehydrazineCondensation with an aromatic aldehyde to form the corresponding aryl hydrazone. This type of reaction is widely used in the synthesis of various pyrazole (B372694) derivatives. rasayanjournal.co.in
    This compoundAliphatic Ketone (e.g., Acetone)1-((1-phenyl-1H-pyrazol-4-yl)methyl)-2-isopropylidenehydrazineReaction with a simple ketone to generate an alkyl-substituted hydrazone.
    This compoundα,β-Unsaturated Ketone (e.g., Chalcone)Corresponding α,β-Unsaturated HydrazoneCondensation with chalcones or other enones can yield hydrazones that are precursors for further cyclization reactions, such as the synthesis of new pyrazole or pyrazoline rings. nih.gov

    Intramolecular and Intermolecular Cyclization Reactions for Novel Heterocycles

    The hydrazine functional group is a key building block in the synthesis of numerous nitrogen-containing heterocycles. Through cyclocondensation reactions, this compound can serve as a synthon for constructing more complex polycyclic systems.

    One of the most common applications is the Knorr pyrazole synthesis and related reactions, where a hydrazine condenses with a 1,3-dicarbonyl compound to form a new pyrazole ring. nih.govrrbdavc.org Similarly, reaction with α,β-unsaturated carbonyl compounds can lead to pyrazolines, which can be subsequently oxidized to pyrazoles. researchgate.net The hydrazone derivatives formed as described in section 3.1.1 are also valuable intermediates for cyclization. chempap.org For instance, reaction with enediynones in the presence of a copper catalyst can yield pyrazolo[1,5-a]pyridines. rsc.org These strategies allow for the fusion of a new heterocyclic ring onto the existing molecular framework, significantly increasing its structural complexity. Double reductive hydrazination with dicarbonyls, catalyzed by enzymes like imine reductases (IREDs), can also be employed to form saturated N-heterocycles such as pyrazolidines or hexahydropyridazines. nih.gov

    Table 2: Potential Cyclization Reactions
    ReactantReaction ConditionsProduct TypeDescription
    1,3-Diketone (e.g., Acetylacetone)Acid catalyst, heatNew Pyrazole RingClassical cyclocondensation reaction to form a new, substituted pyrazole ring attached to the methyl group at the C4 position. nih.gov
    Hydrazone derivative + IsatineThermal cyclizationTriazinoindole Ring SystemThe hydrazone can undergo cyclization with suitable partners like isatine derivatives to form fused heterocyclic systems. chempap.org
    Dicarbonyl compoundEnzymatic (IRED), H₂ sourcePyrazolidine or HexahydropyridazineA biocatalytic approach for creating saturated cyclic hydrazine frameworks. nih.gov

    N-Alkylation and N-Acylation Reactions for Functional Diversification

    The nucleophilic character of the terminal nitrogen in the hydrazine moiety allows for straightforward N-alkylation and N-acylation reactions. These reactions are powerful tools for introducing a wide variety of substituents, thereby modifying the compound's physicochemical properties.

    N-alkylation can be achieved using various alkylating agents, such as alkyl halides, under basic conditions. rrbdavc.org More advanced methods include reductive alkylation with aldehydes or ketones using reagents like α-picoline-borane or enzymatic approaches. nih.govorganic-chemistry.org It is also possible to achieve selective mono- or di-alkylation. organic-chemistry.orgorganic-chemistry.org The Mitsunobu reaction provides another route for N-alkylation, using alcohols as the alkyl source. nih.gov

    N-acylation is typically performed using acyl chlorides or anhydrides to introduce an acyl group, forming a hydrazide. This transformation can also be achieved through reactions with activated amides or via catalytic methods. organic-chemistry.orgresearchgate.net These N-functionalized derivatives can serve as intermediates for further synthetic elaborations or be evaluated for their own biological activities.

    Reactivity of the Pyrazole Ring System of this compound

    The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the two adjacent nitrogen atoms and the substituents on the ring. The 1-phenyl group and the 4-hydrazinomethyl group on the target molecule dictate the electronic properties and steric accessibility of the C3 and C5 positions.

    Electrophilic and Nucleophilic Substitutions on the Pyrazole Core

    In general, electrophilic aromatic substitution on the pyrazole ring occurs preferentially at the C4 position, which has the highest electron density. quora.com However, in this compound, this position is already substituted. Therefore, any further electrophilic attack would be directed to the C3 or C5 positions. The C5 position is often the next most reactive site for electrophilic substitution, particularly when an electron-withdrawing group is present at C4, which increases the acidity of the C5-H bond. rsc.org Reactions such as halogenation, nitration, or Friedel-Crafts acylation would likely occur at C5, though mixtures of C3 and C5 isomers are possible depending on the reaction conditions and the directing influence of the 1-phenyl group. For instance, electrophilic thio/selenocyanation of 1-phenylpyrazoles has been shown to proceed at the C4 position, but this principle can be extended to functionalize other positions if C4 is blocked. beilstein-journals.org

    Conversely, the C3 and C5 positions of the pyrazole ring are relatively electron-deficient due to the adjacent nitrogen atoms, making them susceptible to nucleophilic attack, although this reactivity is less common than electrophilic substitution and often requires harsh conditions or the presence of a good leaving group.

    Cross-Coupling Reactions for Further Functionalization of Pyrazole Analogs

    Modern synthetic organic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-heteroatom bonds. rsc.orgrsc.org These methods are invaluable for the functionalization of heterocyclic cores like pyrazole. To apply these methods to this compound, a halogenated analog, such as 5-bromo-4-(hydrazinomethyl)-1-phenyl-1H-pyrazole, would first need to be synthesized. Such halo-pyrazoles are powerful building blocks. znaturforsch.com

    For example, a 5-bromo- or 5-iodo-substituted pyrazole can readily participate in Suzuki-Miyaura coupling with boronic acids to introduce aryl or heteroaryl groups. nih.govrsc.orgnih.gov Sonogashira coupling with terminal alkynes can install alkynyl substituents, while Heck coupling with alkenes can add vinyl groups. These reactions are typically catalyzed by palladium complexes and offer a modular and efficient way to build a library of complex pyrazole analogs with diverse functionalities at the C5 position. znaturforsch.com

    Table 3: Potential Cross-Coupling Reactions for Pyrazole Functionalization
    Reaction TypePyrazole SubstrateCoupling PartnerCatalyst/ConditionsProduct Functionality
    Suzuki-Miyaura Coupling5-Bromo-4-(hydrazinomethyl)-1-phenyl-1H-pyrazoleArylboronic acid (Ar-B(OH)₂)Pd catalyst (e.g., Pd(PPh₃)₄), Base5-Aryl-4-(hydrazinomethyl)-1-phenyl-1H-pyrazole
    Sonogashira Coupling5-Iodo-4-(hydrazinomethyl)-1-phenyl-1H-pyrazoleTerminal alkyne (R-C≡CH)Pd/Cu catalyst, Base5-Alkynyl-4-(hydrazinomethyl)-1-phenyl-1H-pyrazole
    Heck Coupling5-Bromo-4-(hydrazinomethyl)-1-phenyl-1H-pyrazoleAlkene (e.g., Styrene)Pd catalyst, Base5-Vinyl-4-(hydrazinomethyl)-1-phenyl-1H-pyrazole
    Buchwald-Hartwig Amination5-Bromo-4-(hydrazinomethyl)-1-phenyl-1H-pyrazoleAmine (R₂NH)Pd catalyst, Ligand, Base5-Amino-4-(hydrazinomethyl)-1-phenyl-1H-pyrazole

    Design and Synthesis of Advanced this compound Derivatives

    The strategic modification of the this compound scaffold is a key area of interest for developing new chemical entities with tailored properties. The reactivity of the hydrazinomethyl group at the C4 position of the pyrazole ring provides a versatile platform for a wide range of chemical transformations. These modifications are aimed at creating advanced derivatives with enhanced functionality or constructing complex, fused heterocyclic systems.

    Structure-Directed Derivatization for Enhanced Functionality

    The primary focus of structure-directed derivatization of this compound is the chemical manipulation of the terminal hydrazine moiety. The nucleophilic nature of the hydrazine group makes it an excellent handle for introducing diverse functional groups, thereby modulating the molecule's physicochemical and biological properties.

    Key derivatization strategies involve the reaction of the hydrazine with various electrophilic reagents. A common and straightforward approach is the condensation reaction with aldehydes and ketones to form the corresponding hydrazones. ekb.egwisdomlib.org This reaction is highly efficient and allows for the introduction of a wide array of substituted aromatic or aliphatic groups. The resulting N-((1-phenyl-1H-pyrazol-4-yl)methylene)hydrazines (hydrazones) can exhibit altered electronic properties, steric profiles, and hydrogen bonding capabilities.

    Another important derivatization involves acylation reactions. Treatment of the parent hydrazine with acyl chlorides or anhydrides leads to the formation of stable hydrazides. This strategy is useful for introducing carbonyl functionalities and extending the molecular framework. Similarly, reaction with isocyanates or isothiocyanates yields semicarbazide (B1199961) and thiosemicarbazide (B42300) derivatives, respectively. These derivatives are known to be important pharmacophores in medicinal chemistry. nih.gov

    The table below summarizes key derivatization reactions starting from this compound.

    Reagent ClassReagent ExampleDerivative ClassResulting Derivative Structure (Example)
    Aldehydes / KetonesBenzaldehydeHydrazone1-((1-phenyl-1H-pyrazol-4-yl)methylene)-2-phenylhydrazine
    Acyl HalidesAcetyl ChlorideHydrazideN'-((1-phenyl-1H-pyrazol-4-yl)methyl)acetohydrazide
    IsocyanatesPhenyl IsocyanateSemicarbazide2-((1-phenyl-1H-pyrazol-4-yl)methyl)-N-phenylhydrazine-1-carboxamide
    IsothiocyanatesPhenyl IsothiocyanateThiosemicarbazide2-((1-phenyl-1H-pyrazol-4-yl)methyl)-N-phenylhydrazine-1-carbothioamide
    Sulfonyl HalidesBenzenesulfonyl chlorideSulfonohydrazideN'-((1-phenyl-1H-pyrazol-4-yl)methyl)benzenesulfonohydrazide

    These structure-directed derivatizations are crucial for fine-tuning the molecular properties. For instance, the introduction of aromatic rings via hydrazone formation can enhance π-π stacking interactions, while the addition of polar groups through acylation can modify solubility and receptor binding profiles.

    Synthesis of Fused Heterocyclic Systems Incorporating the Pyrazole Unit

    The this compound core is an excellent starting material for the construction of fused bicyclic and polycyclic heterocyclic systems. Such annulation reactions significantly expand the chemical space and often lead to compounds with novel biological activities and material properties. The strategy typically involves reacting the hydrazinomethyl group with bifunctional electrophiles, leading to intramolecular cyclization and the formation of a new ring fused to the pyrazole core.

    One prominent strategy involves the synthesis of pyrazolo[4,3-c]pyridazines. This can be achieved by reacting the this compound with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the fused pyridazine (B1198779) ring.

    Another important class of fused systems accessible from this precursor are pyrazolo[3,4-d]pyrimidines. These are isosteres of purines and are of significant interest in medicinal chemistry. researchgate.net The synthesis can be envisioned through a reaction cascade initiated by the Vilsmeier-Haack reagent (POCl₃/DMF) on a suitable hydrazone precursor derived from this compound, followed by cyclization with an amine source like formamide (B127407) or ammonium (B1175870) acetate. wisdomlib.orghilarispublisher.com

    Furthermore, reaction with carbon disulfide in a basic medium can lead to the formation of a pyrazolo-thiadiazole ring system. The hydrazinomethyl group can also be used to construct fused triazole rings. For example, reaction of the corresponding hydrazide with an orthoester can lead to a pyrazolo[4,3-d] researchgate.netnih.govorganic-chemistry.orgtriazolo[4,5-b]pyridazine framework. The versatility of the hydrazinomethyl group allows for a variety of cyclization reactions to build diverse fused heterocyclic structures.

    The following table outlines potential fused heterocyclic systems that can be synthesized from this compound and the corresponding cyclizing agents.

    Fused SystemCyclizing Agent ExampleReaction Principle
    Pyrazolo[4,3-c]pyridazine1,3-Diketones (e.g., Acetylacetone)Condensation followed by intramolecular cyclization
    Pyrazolo[3,4-d]pyrimidineVilsmeier-Haack reagent / FormamideFormylation of a hydrazone followed by cyclization
    Pyrazolo[4,3-c]pyrazoleHydrazonoyl Halides[3+2] Cycloaddition
    Pyrazolo-TriazoleAcyl hydrazide intermediate + OrthoesterCyclocondensation
    Pyrazolo-ThiadiazoleCarbon Disulfide / BaseCyclization of dithiocarbazate intermediate

    The synthesis of these fused systems represents a powerful strategy for creating structurally complex and functionally diverse molecules based on the 1-phenyl-1H-pyrazole scaffold. These advanced derivatives are prime candidates for screening in drug discovery and materials science applications.

    Based on a comprehensive search of publicly available scientific literature, there are no specific theoretical and computational chemistry studies focused solely on the compound “this compound” that provide the detailed data required to populate the requested article structure.

    The search for quantum chemical calculations, including electronic structure analysis (HOMO-LUMO), conformational analysis, molecular geometry optimization, and predicted spectroscopic signatures for this exact molecule, did not yield specific results. Similarly, literature detailing molecular dynamics and simulation studies, such as in silico interaction mechanisms with biological targets or its specific adsorption behavior, could not be located.

    While there is extensive research on the computational chemistry of the broader pyrazole class of compounds, the strict requirement to focus exclusively on "this compound" and to include specific data tables and detailed research findings prevents the generation of an accurate and non-speculative article.

    Therefore, it is not possible to provide the requested article at this time, as the foundational research data for this specific compound is not available in the public domain.

    Theoretical and Computational Chemistry Studies on 4 Hydrazinomethyl 1 Phenyl 1h Pyrazole

    Reaction Mechanism Elucidation via Computational Approaches for Pyrazole (B372694) Transformations

    Computational chemistry provides powerful tools for elucidating the complex mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone. For pyrazole derivatives, computational approaches are instrumental in understanding their formation and transformation pathways. Methods such as Density Functional Theory (DFT) are frequently employed to map potential energy surfaces, identify transition states, and calculate reaction barriers, thereby clarifying the feasibility of proposed mechanisms. eurasianjournals.comnih.gov

    The synthesis of the pyrazole core itself can proceed through various routes, including the condensation of 1,3-dicarbonyl compounds with hydrazines (Knorr synthesis), [3+2] cycloadditions involving 1,3-dipoles, or multicomponent reactions. nih.govresearchgate.net Computational studies have been applied to investigate these transformations. For instance, in a multicomponent synthesis of pyrazoles from alkynes, nitriles, and a titanium imido complex, DFT calculations were used to compare the reaction pathway with an analogous pyrrole synthesis. nih.gov These computations revealed that the formation of a key diazatitanacyclohexadiene intermediate is energetically favorable. nih.gov However, the subsequent N–N reductive elimination to form the pyrazole ring has a very high energy barrier, suggesting that the reaction is triggered by oxidation of the intermediate, which facilitates an electrocyclic ring closure. nih.gov

    A plausible computed reaction mechanism for a titanium-mediated multicomponent pyrazole synthesis is detailed below. The free energies (ΔG) are calculated relative to the starting titanium imido complex. nih.gov

    Table 1: Computed Free Energies (ΔG) for a Proposed Pyrazole Formation Pathway

    Step Intermediate/Transition State Description ΔG (kcal/mol)
    1 IM1-pyz Alkyne association -1.5
    2 TS1-pyz [2+2] Cycloaddition +17.2
    3 IM2-pyz Azatitanacyclobutene formation -11.5
    4 IM3-pyz Nitrile association -13.0
    5 TS2-pyz Nitrile insertion +10.3
    6 IM4-pyz Ring expansion -24.4
    7 IM5-pyz Diazatitanacyclohexadiene formation -17.4
    8 TS3-pyz N–N Reductive elimination +29.7

    Data sourced from computational studies on multicomponent pyrazole synthesis. nih.gov

    Furthermore, computational methods can shed light on the reactivity of existing pyrazole structures. For example, the interaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine (B178648) hydrate (B1144303) was studied to understand the formation of various derivatives. nuph.edu.ua The proposed mechanisms involve nucleophilic substitution, cyclization, and rearrangement, pathways that could be rigorously validated and explored through computational modeling to determine the most likely sequence of events. nuph.edu.ua Such studies are crucial for predicting the outcomes of synthetic modifications on the 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole scaffold and for designing novel transformation strategies.

    Structure-Activity Relationship (SAR) Exploration through Computational Modeling (Excluding Clinical Data)

    Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity. oncodesign-services.com Computational modeling has become an indispensable part of SAR exploration, allowing for the prediction of a compound's activity and the rational design of new, more potent analogs. dtu.dk For pyrazole derivatives, including this compound, various computational techniques are employed to build these predictive models, primarily through Quantitative Structure-Activity Relationship (QSAR) studies. ijsdr.orgej-chem.org

    QSAR modeling establishes a mathematical relationship between the structural properties (descriptors) of a series of compounds and their measured biological activity. ej-chem.orgjournal-academia.com These models can be 2D or 3D.

    2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, constitutional descriptors, and counts of specific atom types or functional groups. For instance, a 2D-QSAR model for 1H-pyrazole derivatives as epidermal growth factor receptor (EGFR) inhibitors was developed using multiple linear regression (MLR). researchgate.net The resulting model demonstrated strong statistical reliability, indicating its predictive power. researchgate.net

    3D-QSAR: These approaches consider the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. researchgate.net

    CoMFA calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around a set of aligned molecules and correlates these field values with biological activity. researchgate.net

    CoMSIA calculates similarity indices based on additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties, often providing a more detailed understanding of the SAR. researchgate.net

    A study on pyrazole derivatives with hypoglycemic activity utilized both MLR and Random Forest regression to build robust QSAR models. journal-academia.comresearchgate.net These models successfully identified critical structural features that enhance the desired activity, achieving high correlation coefficients (R²) and cross-validated correlation coefficients (Q²), which are measures of a model's predictive capability. journal-academia.comresearchgate.net

    Table 2: Statistical Validation of QSAR Models for Pyrazole Derivatives

    Model Type Target Activity Statistical Parameter Value Reference
    2D-QSAR (MLR) EGFR Inhibition R² (training set) 0.9816 researchgate.net
    0.9668 researchgate.net
    R² (test set) 0.6952 researchgate.net
    3D-QSAR (CoMFA) EGFR Inhibition R² (training set) 0.975 researchgate.net
    0.664 researchgate.net
    3D-QSAR (CoMSIA) EGFR Inhibition R² (training set) 0.938 researchgate.net
    0.614 researchgate.net
    2D-QSAR (MLR) Hypoglycemic 0.82 journal-academia.comresearchgate.net
    0.80 journal-academia.comresearchgate.net
    2D-QSAR (Random Forest) Hypoglycemic 0.90 journal-academia.comresearchgate.net

    The insights from these models are often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, in a study of pyrazolyl-thiazolinone derivatives with antitumor activity, 3D-QSAR analysis identified specific areas where steric bulk or electrostatic properties were favorable or unfavorable for activity. ijsdr.org Similarly, for pyrazole derivatives acting as carbonic anhydrase inhibitors, molecular modeling suggested that hydrophilic substituents capable of forming hydrogen bonds with the active site enhance affinity. nih.gov

    Molecular docking is another powerful computational tool used in SAR studies. It predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. eurasianjournals.comresearchgate.net For 1,5-diaryl pyrazole derivatives, docking studies combined with molecular dynamics simulations helped to understand their binding mode as potential cannabinoid receptor 1 (CB1) antagonists. nih.gov These simulations demonstrated that the most active compounds formed stable complexes with the receptor, characterized by specific hydrogen bonds and hydrophobic interactions. nih.gov Such analyses are crucial for guiding the optimization of lead compounds like this compound for a specific biological target.

    Advanced Applications and Mechanistic Research of 4 Hydrazinomethyl 1 Phenyl 1h Pyrazole and Its Derivatives

    Coordination Chemistry and Ligand Design Based on 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole

    The functionalization of pyrazole (B372694) rings has led to a diverse range of ligands with tailored electronic and steric properties for coordination chemistry. researchgate.netresearchgate.net The introduction of a hydrazinomethyl group at the 4-position of the 1-phenyl-1H-pyrazole scaffold creates a potentially versatile chelating ligand, "this compound". This ligand possesses multiple donor sites—the two nitrogen atoms of the pyrazole ring and the two nitrogen atoms of the hydrazine (B178648) moiety—which can coordinate to metal ions in various ways.

    Synthesis and Characterization of Metal Complexes

    While specific literature on the synthesis and characterization of metal complexes directly from this compound is not extensively available, the synthesis of related pyrazole-based complexes is well-documented. The synthesis of the ligand itself can be envisioned through a two-step process starting from the readily available 1-phenyl-1H-pyrazole-4-carbaldehyde. semanticscholar.orgktu.edu The first step would involve the condensation reaction of the carbaldehyde with hydrazine to form the corresponding hydrazone, 1-phenyl-1H-pyrazole-4-carbaldehyde hydrazone. ekb.egorgsyn.org Subsequent reduction of the hydrazone would yield the target ligand, this compound.

    The formation of metal complexes would then typically involve the reaction of the isolated ligand with a suitable metal salt in an appropriate solvent. nih.gov For instance, mononuclear complexes of cadmium(II) and copper(II) have been synthesized with N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide. nih.gov In a typical procedure, a metal salt such as Cu(NO₃)₂·3H₂O is dissolved in water and added to a solution of the ligand in ethanol (B145695), leading to the precipitation or crystallization of the complex upon standing. nih.gov

    Ligand Binding Modes and Coordination Geometries

    The this compound ligand offers several potential binding modes. Pyrazoles themselves are known to coordinate to metals in a monodentate fashion through one of the pyrazole nitrogen atoms or can act as bridging ligands. researchgate.net The presence of the hydrazinomethyl substituent introduces additional donor atoms, allowing for chelation.

    It is likely that the ligand would act as a bidentate or tridentate chelating agent. A common binding mode for similar hydrazone-based ligands involves coordination through the pyrazole nitrogen and one of the hydrazine nitrogens, forming a stable five- or six-membered chelate ring. acs.org Depending on the metal ion's coordination preferences and the reaction conditions, the terminal amino group of the hydrazine moiety could also participate in coordination, leading to a tridentate binding mode. The steric and electronic properties of the phenyl group on the pyrazole ring would also influence the coordination geometry.

    The coordination geometry around the metal center would be dictated by the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. For example, with Cu(II), square planar or distorted octahedral geometries are common, while Ni(II) can adopt tetrahedral or square planar geometries. researchgate.net The formation of polynuclear complexes is also a possibility, with the pyrazole or hydrazine moieties acting as bridging units between two or more metal centers. researchgate.net

    Catalytic Applications of Metal-4-(hydrazinomethyl)-1-phenyl-1H-pyrazole Complexes

    Metal complexes derived from pyrazole-based ligands have shown significant catalytic activity in a variety of organic transformations. researchgate.net While specific catalytic applications of complexes with this compound have not been reported, the structural features of this ligand suggest potential for its metal complexes to be active catalysts.

    The presence of both a pyrazole ring and a hydrazine moiety could lead to cooperative effects in catalysis. Protic pyrazole complexes, for instance, have been shown to act as catalysts in reactions such as the dehydrogenation of formic acid and transfer hydrogenation. nih.gov The N-H protons of the coordinated hydrazine could participate in proton-coupled electron transfer processes or act as hydrogen bond donors to activate substrates.

    Given the catalytic activity of other pyrazole-metal complexes, potential applications for complexes of this compound could include:

    Oxidation Reactions: Copper(II) complexes of pyrazole derivatives have been used to catalyze the oxidation of various substrates. researchgate.net

    Carbon-Carbon Coupling Reactions: Palladium and nickel complexes with pyrazole-containing ligands are known to be effective catalysts for Suzuki, Heck, and Sonogashira coupling reactions. researchgate.net

    Hydrogenation and Transfer Hydrogenation: Ruthenium and iridium complexes with protic pyrazole ligands have shown promise in the hydrogenation of ketones and other unsaturated compounds. nih.gov

    Further research is needed to synthesize these specific complexes and evaluate their catalytic potential in these and other transformations.

    Role in Materials Science and Functional Materials Development

    Pyrazole derivatives are recognized for their significant contributions to materials science, particularly in the development of fluorescent materials and sensors, owing to their versatile synthesis and remarkable photophysical properties. nih.govnih.gov

    Development of Fluorescent Materials based on Pyrazole Scaffolds

    The pyrazole scaffold is a key component in the design of various fluorescent materials due to its electronic properties and synthetic accessibility. rsc.orgbenthamdirect.com The fluorescence of these materials can be fine-tuned by introducing different substituents to the pyrazole ring, which can alter the intramolecular charge transfer (ICT), photoinduced electron transfer (PET), and other photophysical processes. nih.gov

    Recent research has highlighted several examples of pyrazole-based fluorescent materials:

    Pyrazoline-BODIPY Hybrids: A pyrazoline-BODIPY hybrid probe has been synthesized for long-term bioimaging and ultrafast cell staining. nih.gov

    ESIPT-Active Sensors: An excited-state intramolecular proton-transfer (ESIPT) active pyrazole derivative has been developed as a "turn-off" fluorescent sensor for Cu²⁺ ions in cells and plants. nih.gov

    Coumarin-Pyrazole Conjugates: A 3-(coumarin-3-yl)pyrazole derivative has been synthesized and investigated as a fluorescent probe for hydrogen sulfide (B99878) (H₂S). nih.gov

    Fused Pyrazole Systems: Fused pyrazoles, such as pyrazolopyridines, have been explored for their fluorescent properties, with some exhibiting fluorescence enhancement in the presence of specific anions like fluoride (B91410). nih.gov

    The general strategy for developing these materials involves the synthesis of a pyrazole core followed by functionalization with other fluorophores or responsive units. The inherent fluorescence of the pyrazole ring is often modulated by its substituents or by being part of a larger conjugated system. nih.govresearchgate.netresearchgate.net

    Table 1: Examples of Pyrazole-Based Fluorescent Materials

    Compound/Probe Type Target Analyte/Application Key Features Reference(s)
    Pyrazoline-BODIPY Hybrid Bioimaging, Cell Staining Long-term imaging, ultrafast staining nih.gov
    ESIPT-Active Pyrazole Cu²⁺ "Turn-off" fluorescence sensor nih.gov
    3-(Coumarin-3-yl)pyrazole H₂S Fluorescent probe nih.gov
    Fused Pyrazolopyridine F⁻ Fluorescence enhancement upon binding nih.gov
    1,3,5-Triaryl-2-pyrazolines Fluorescent Dyes Emit vivid blue fluorescence researchgate.net

    Chemosensor and Biosensor Development Utilizing Pyrazole Derivatives

    The ability of pyrazole derivatives to act as ligands for various metal ions and anions, coupled with their favorable photophysical properties, makes them excellent candidates for the development of chemosensors and biosensors. nih.govrsc.org The pyrazole moiety can act as a recognition site, and upon binding to an analyte, a change in the fluorescence or color of the molecule can be observed. researchgate.net

    The design of pyrazole-based sensors often involves the integration of the pyrazole unit with a signaling unit (a fluorophore or chromophore). The interaction with the analyte modulates the electronic properties of the sensor, leading to a detectable optical response.

    Notable examples of pyrazole-based chemosensors include:

    Copper(II) Sensors: Several pyrazole derivatives have been designed for the selective detection of Cu²⁺ ions. These sensors often operate via a "turn-off" mechanism where the fluorescence is quenched upon copper binding. nih.gov

    Zinc(II) Sensors: Pyrazoline-based sensors have been developed for the selective determination of Zn²⁺ ions, which are important in biological systems. nih.gov

    Iron(III) Sensors: Pyridine-pyrazole based dyes have been designed as dual colorimetric and fluorescent chemosensors for Fe³⁺ ions with very low limits of detection. nih.gov

    Anion Sensors: The N-H proton of the pyrazole ring can act as a hydrogen bond donor, enabling the design of sensors for various anions, such as fluoride. nih.gov

    The versatility of pyrazole chemistry allows for the creation of a wide array of sensors with high sensitivity and selectivity for different analytes of environmental and biological importance. nih.govresearchgate.net

    Table 2: Selected Pyrazole-Based Chemosensors

    Sensor Type Target Analyte Detection Method Limit of Detection (LOD) Reference(s)
    Azomethine-pyrazole derivative Cu²⁺ Colorimetric 1.6 µM nih.gov
    Cinnamyl-pyrazoline Zn²⁺ Fluorescent Not specified nih.gov
    Pyridine-pyrazole dye Fe³⁺ Colorimetric & Fluorescent 57 nM nih.gov
    Fused Pyrazole F⁻ Fluorescent Not specified nih.gov

    Polymer Chemistry Applications of Pyrazole-Containing Monomers

    The unique structural and electronic properties of the pyrazole ring make it a valuable building block for the synthesis of advanced polymers. Pyrazole-containing monomers are utilized in creating a variety of polymeric materials with tailored properties for specific applications.

    Research has demonstrated the synthesis of semi-linear pyrazole-containing polymers, including oligomers, copolymers, and homopolymers, with molecular weights reaching up to 24,000 g/mol . ias.ac.in These materials are often synthesized through condensation or addition polymerization methods. ias.ac.in For instance, pyrazole-diamines can be reacted with terephthaloyl dichloride to form polyamide copolymers. ias.ac.in Thermogravimetric analysis (TGA) has shown that copolymer and homopolymer analogues can possess high thermal stability. ias.ac.in

    Pyrazole-linked covalent organic polymers (COPs) represent another significant area of research. These porous polymers can be synthesized through methods like asynchronous double Schiff base formation from readily available monomers, avoiding the need for metal catalysts. nih.gov Such polymers exhibit high thermal stability (up to 425°C in air) and exceptional chemical resistance in various solvents and harsh conditions. nih.gov Their porous nature makes them suitable for applications like gas capture, with demonstrated high selectivity for CO2 over N2. nih.gov

    Furthermore, pyrazole-based microporous organic polymers (MOPs) have been developed via methods such as the Scholl coupling of 3,5-diphenyl-1H-pyrazole. acs.org These MOPs can serve as supports for nanoparticles, creating hybrid materials. For example, silver nanoparticles embedded in a pyrazole MOP have been used as a heterogeneous catalyst. acs.org The inherent properties of the pyrazole ring also lend themselves to the creation of supramolecular polymers. rsc.org By coupling pyrazole-based motifs with dyes like BODIPY, monomers can be designed to self-assemble into distinct aggregates through hydrogen bonding, with potential applications in luminescence temperature sensing. rsc.org

    Mechanistic Studies of Biological Activity (In Vitro and In Silico Only)

    The biological activities of pyrazole derivatives are a subject of intense investigation. In vitro and in silico studies provide crucial insights into the molecular mechanisms driving these effects, from enzyme inhibition to the induction of cell death, without involving human or animal trials.

    Pyrazole derivatives have been identified as potent inhibitors of various enzymes implicated in disease. Mechanistic studies reveal that their inhibitory action is often rooted in specific interactions with enzyme active sites.

    One key target is 15-lipoxygenase (15-LOX), an enzyme involved in inflammation and the oxidative modification of lipoproteins. nih.gov Certain 3,4,5-trisubstituted pyrazoles have been found to be potent 15-LOX inhibitors. nih.gov Molecular docking studies of a novel pyrazole-carbothioamide derivative revealed its ability to bind effectively within the active site pocket of human 15-LOX, explaining its potent activity. nih.gov

    Interactive Table: Selected Pyrazole Derivatives as Enzyme Inhibitors

    EnzymeDerivative ClassInhibition Mechanism/FindingReference
    15-Lipoxygenase (15-LOX)Pyrazole carbothioamide derivativesPotent inhibition; molecular docking showed proper binding at the active site. nih.gov
    Cyclooxygenase-2 (COX-2)Pyrazole–pyridazine (B1198779) hybrids (Trimethoxy derivatives)Demonstrated higher inhibitory action than celecoxib (B62257) with IC50 values of 1.15-1.50 μM. rsc.org
    CYP2E1Monocyclic and bicyclic pyrazolesActed as mixed cooperative inhibitors, rescuing the enzyme from substrate inhibition. nih.gov
    UreaseTriazenopyrazole derivativesFound to be selective inhibitors of the enzyme. researchgate.net
    ButyrylcholinesteraseTriazenopyrazole derivativesIdentified as selective inhibitors. researchgate.net

    In silico molecular docking has become an indispensable tool for predicting and understanding the interactions between pyrazole derivatives and biological receptors at the molecular level. These computational studies predict binding affinities and identify key amino acid residues involved in the interaction, guiding the design of more potent and selective compounds.

    Docking studies have been employed to screen pyrazole derivatives against a range of protein kinases, which are crucial targets in cancer therapy. nih.gov For instance, various 1,3,4-thiadiazole-substituted pyrazoles have been docked with targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora A, and Cyclin-Dependent Kinase 2 (CDK2). nih.govresearchgate.net These studies revealed that the derivatives fit deeply within the binding pockets of the proteins, forming hydrogen bonds and exhibiting favorable binding energies, suggesting their potential as inhibitors. nih.govresearchgate.net

    Similarly, pyrazole derivatives have been evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR). tandfonline.com In one study, a pyrazole derivative showed a strong binding score of -9.52 kcal/mol with EGFR. tandfonline.com Extensive computational analyses have screened libraries of pyrazole compounds against multiple cancer-related targets, including HDAC, C-RAF, and CYP17, identifying derivatives with high potential based on their binding interaction profiles and stability in molecular dynamics simulations. nih.gov These in silico methods help to elucidate the structure-activity relationships that govern the biological effects of these compounds. mdpi.com

    Interactive Table: In Silico Docking of Pyrazole Derivatives with Protein Targets

    Protein Target (PDB ID)Derivative ClassPredicted Binding Energy (kcal/mol)Key FindingReference
    VEGFR-2 (2QU5)2-(4-chlorophenyl)-5-(...)-1,3,4-thiadiazole-10.09Potential inhibitor with strong binding affinity. nih.govresearchgate.net
    CDK2 (2VTO)2-(4-chlorophenyl)-5-(...)-1,3,4-thiadiazole-10.35Deep binding within the active pocket, indicating potential inhibition. nih.govresearchgate.net
    EGFRCompound 4a (a pyrazole derivative)-9.52Promising antitumor agent with potential EGFR inhibitory effect. tandfonline.com
    CYP17Pyrazole derivative M72-10.4Identified as a potential inhibitor through strong binding affinity. nih.gov
    hCA IIPyrazole-carboxamides with sulfonamide moietyNot specifiedShowed better interactions than the reference inhibitor acetazolamide. nih.gov

    The pyrazole scaffold is a cornerstone in the development of new antimicrobial and antifungal agents. nih.govmdpi.com In vitro studies have moved beyond simple screening to elucidate the specific mechanisms by which these compounds exert their effects on pathogenic microorganisms.

    A significant mechanism of action for some pyrazole derivatives is the inhibition of essential bacterial enzymes. Research has identified pyrazole-thiazol-4-one hybrids as dual inhibitors of DNA gyrase and Dihydrofolate Reductase (DHFR), two validated targets for antibacterial drugs. acs.org Some of these compounds displayed potent activity against multidrug-resistant pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 µg/mL. acs.org Further studies on other pyrazole derivatives confirmed their role as potential regulators of global transcriptional factors like MgrA in S. aureus, which is involved in the bacterial response to oxidative stress. nih.gov

    The antimicrobial spectrum of pyrazole derivatives is broad, with activity demonstrated against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govbiointerfaceresearch.com For example, certain pyrazole derivatives showed exceptional activity against Escherichia coli and Streptococcus epidermidis with MIC values of 0.25 μg/mL, comparable to standard antibiotics. nih.gov Other derivatives were highly active against the fungus Aspergillus niger with an MIC of 1 μg/mL. nih.gov While the exact mechanism is not always known, the consistent activity across numerous studies underscores the potential of the pyrazole core in designing novel antimicrobial agents to combat resistance. nih.gov

    Interactive Table: In Vitro Antimicrobial Activity of Selected Pyrazole Derivatives

    MicroorganismDerivative Class/CompoundMIC (μg/mL)Proposed MechanismReference
    Escherichia coli (Gram-negative)Compound 3 (a pyrazole derivative)0.25Not specified nih.gov
    Streptococcus epidermidis (Gram-positive)Compound 4 (a pyrazole derivative)0.25Not specified nih.gov
    Aspergillus niger (Fungus)Compound 2 (a pyrazole derivative)1Not specified nih.gov
    Streptococcus mutansPyrazole-thioxothiazolidinone hybrids1DHFR Inhibition nih.gov
    MRSAPyrazole-derived oxazolidinone (Compound 41)0.25–2.0Not specified nih.gov
    MDR PathogensCompound 7b (Pyrazole-thiazol-4-one)0.22-0.25Dual DNA Gyrase and DHFR Inhibition acs.org

    Pyrazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines in vitro. mdpi.com Research has focused on understanding the molecular pathways through which these compounds induce cell death, with apoptosis being a primary mechanism.

    Studies on triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and MDA-MB-468, have provided detailed insights. Treatment with pyrazole derivatives was shown to induce key markers of apoptosis, including the externalization of phosphatidylserine (B164497), activation of effector caspases (caspase-3/7), and DNA fragmentation. nih.govnih.gov One potent pyrazole compound, PTA-1, induced apoptosis in nearly 60% of MDA-MB-231 cells at a 10 µM concentration. nih.gov

    The induction of apoptosis by these compounds is often linked to the generation of intracellular Reactive Oxygen Species (ROS). nih.gov Elevated ROS levels can trigger cellular stress and initiate the apoptotic cascade. In addition to inducing apoptosis, pyrazole derivatives can also affect the cell cycle. Treatment has been shown to cause cell cycle arrest in the S and G2/M phases, preventing cancer cells from proliferating. nih.govnih.gov Furthermore, some pyrazoles exhibit selective cytotoxicity, being more toxic to cancer cells than to non-cancerous cell lines, which is a favorable characteristic for potential therapeutic agents. nih.gov

    Interactive Table: In Vitro Cytotoxicity of Selected Pyrazole Derivatives

    Cell LineCancer TypeDerivative/CompoundIC50 / CC50Key Apoptotic FindingReference
    MDA-MB-468Triple-Negative Breast CancerCompound 3f6.45 μM (48h)Induces apoptosis via ROS generation and caspase 3 activation. nih.gov
    MDA-MB-231Triple-Negative Breast CancerPTA-110 µM (24h CC50)Induces phosphatidylserine externalization and caspase-3/7 activation. nih.gov
    A375MelanomaP25Not specifiedImplicated intrinsic and extrinsic apoptosis activation. nih.gov
    HelaCervical CancerSteroidal pyrazole derivative 2900.53 µMHigh cytotoxic potency. mdpi.com

    Applications in Analytical Chemistry

    The structural versatility and coordination properties of the pyrazole nucleus make it an excellent scaffold for the development of chemosensors used in analytical chemistry. rsc.org These small organic molecules are designed to detect specific analytes, such as metal ions, through observable changes like color or fluorescence. nih.govresearchgate.net

    Pyrazole derivatives have been successfully developed as colorimetric and fluorescent sensors for heavy and transition metal ions. nih.gov The pyrazole ring, often combined with other functional moieties, provides nitrogen donor sites that can selectively chelate with metal atoms. nih.gov For example, a simple pyridine–pyrazole-based dye was designed as a dual colorimetric and fluorescent chemodosimeter for iron (Fe³⁺) ions, capable of detection at nanomolar concentrations. nih.gov Upon binding with Fe³⁺, the sensor exhibited a new absorption band, allowing for quantitative analysis. nih.gov

    Similarly, pyrazole-based probes have been engineered for the selective detection of copper (Cu²⁺) ions. researchgate.netchemrxiv.org These sensors can induce a color change or a significant shift in fluorescence emission upon coordination with Cu²⁺. researchgate.netchemrxiv.org Theoretical calculations often accompany experimental work to verify the recognition mechanism. researchgate.net The high sensitivity and selectivity of these pyrazole-based chemosensors make them valuable tools for rapid and facile detection of important analytes in environmental and biological monitoring. rsc.org

    Interactive Table: Pyrazole Derivatives in Analytical Chemistry

    AnalyteSensor TypeDerivative ClassPrinciple of DetectionReference
    Fe³⁺Colorimetric & FluorescentPyridine–pyrazole-based dyeFormation of a new absorption band at 340 nm upon ion binding. nih.gov
    Cu²⁺Colorimetric & FluorescentQuinoline–pyrazoline–benzothiazole moduleFormation of a new absorption band and strong fluorescence emission. researchgate.net
    Cu²⁺ColorimetricImine based ligand (3-((3-methoxybenzylidene)amino)-1H-pyrazol-5-ol)Immediate formation of a brown-colored solution upon complexation. chemrxiv.org
    Zn²⁺FluorescentPyrazolines with aromatic/heteroaromatic groupsChelation-induced fluorescence changes. nih.gov

    Derivatization Reagent in Chromatographic Techniques

    Information regarding the specific use of this compound as a derivatization reagent in chromatographic techniques is not extensively available in the reviewed scientific literature.

    Development of Chemodosimeters or Probes

    Derivatives of this compound have emerged as a versatile class of compounds for the design of chemodosimeters and fluorescent probes. nih.gov The core structure, which combines a stable pyrazole ring with a reactive hydrazine group, allows for the synthesis of molecules capable of selectively detecting various ions and neutral molecules. nih.govresearchgate.net The sensing mechanism often relies on the formation of a hydrazone linkage with a suitable signaling unit, and the subsequent interaction of the resulting molecule with the target analyte. This interaction can lead to observable changes in color (colorimetric sensors) or fluorescence (fluorescent probes), enabling qualitative and quantitative analysis. nih.govresearchgate.net

    The pyrazole ring itself can act as a part of the signaling unit or as a chelating site for metal ions, influencing the electronic properties of the sensor molecule. tandfonline.com The nitrogen atoms of the pyrazole ring can coordinate with metal ions, leading to changes in the photophysical properties of the sensor. researchgate.net This can occur through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Chelation-Enhanced Fluorescence (CHEF). tandfonline.com

    Research Findings on Pyrazole-Based Probes:

    Recent research has highlighted the potential of pyrazole-hydrazone derivatives in the development of selective and sensitive chemosensors. These studies, while not exclusively focused on this compound, provide valuable insights into the capabilities of this class of compounds.

    Anion Sensing: A study on 4-[(nitro substituted-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylate derivatives demonstrated their efficacy as colorimetric chemosensors for fluoride ions. semanticscholar.org The interaction between the sensor and the fluoride ion resulted in a distinct color change, allowing for naked-eye detection. The sensing mechanism is attributed to the formation of hydrogen bonds between the N-H protons of the hydrazone moiety and the fluoride anion, which alters the electronic structure of the molecule and, consequently, its absorption spectrum.

    Metal Ion Sensing: Pyrazole-based fluorescent probes have shown significant promise for the detection of various metal ions. For instance, pyrazoline derivatives, which are structurally related to pyrazoles, have been developed as highly selective "turn-off" fluorescent sensors for Fe³⁺ ions. tandfonline.com The quenching of fluorescence upon binding with Fe³⁺ is often attributed to the paramagnetic nature of the ion, which promotes non-radiative decay pathways. In other cases, pyrazole derivatives have been engineered to act as "turn-on" fluorescent sensors for ions like Zn²⁺, where the coordination with the metal ion restricts intramolecular rotation and enhances fluorescence emission. frontiersin.org

    Mechanistic Insights: The sensing mechanism of pyrazole-based chemosensors is a subject of ongoing research. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to understand the binding modes between the sensor and the analyte and to predict the resulting changes in the electronic and photophysical properties. nih.gov These studies help in the rational design of new and improved chemosensors with higher selectivity and sensitivity.

    The versatility of the pyrazole-hydrazone scaffold allows for fine-tuning of the sensor's properties by introducing different substituents on the phenyl ring or by incorporating various signaling units. This modularity opens up possibilities for the development of a wide range of chemosensors for diverse applications in environmental monitoring, biological imaging, and clinical diagnostics. nih.govrsc.org

    Table of Research Findings on Pyrazole-Based Chemosensors

    Sensor/Probe DerivativeAnalyte DetectedSensing MechanismLimit of Detection (LOD)
    4-[(4-nitro-phenyl)-hydrazonomethyl]-1-phenyl-1H-pyrazole-3-carboxylateFluoride (F⁻)Colorimetric (Hydrogen Bonding)Not Reported
    Pyridine–pyrazole-based dyeIron (Fe³⁺)Colorimetric and Fluorescent57 nM nih.gov
    Azomethine-pyrazole derivativeCopper (Cu²⁺)Colorimetric1.6 µM nih.gov
    Pyrazoline-based probeIron (Fe³⁺)Fluorescent ("Turn-off")Not Reported tandfonline.com
    Pyrazoline based probeZinc (Zn²⁺)Fluorescent ("Turn-on")Not Reported frontiersin.org

    Future Perspectives and Research Challenges for 4 Hydrazinomethyl 1 Phenyl 1h Pyrazole

    Emerging Synthetic Strategies for Highly Functionalized Derivatives

    The development of novel and efficient synthetic methodologies is paramount for expanding the library of 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole derivatives. Future research should focus on strategies that allow for precise control over the introduction of diverse functional groups onto the pyrazole (B372694) core and the hydrazinomethyl moiety.

    One promising avenue is the application of multicomponent reactions (MCRs) . These reactions, which combine three or more reactants in a single step, offer an atom-economical and efficient route to complex molecules. beilstein-journals.orgnih.gov The development of MCRs involving a this compound precursor could rapidly generate a diverse range of derivatives with potential applications in medicinal chemistry and materials science. nih.gov Another key strategy is the continued exploration of the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic systems like pyrazoles, and it can be used to introduce a formyl group at the 4-position, which can then be further elaborated. researchgate.netnih.govresearchgate.netchemijournal.comumich.edu Research into optimizing this reaction for various substituted 1-phenyl-1H-pyrazoles could provide a versatile entry point to a wide array of 4-substituted derivatives.

    Furthermore, direct C-H functionalization of the pyrazole ring presents a modern and efficient approach to bypass traditional multi-step syntheses. beilstein-journals.org Catalytic methods for the introduction of various substituents at the C4 and C5 positions of the 1-phenyl-1H-pyrazole scaffold would be highly valuable. Additionally, methods for the selective functionalization of the hydrazinomethyl group, such as acylation, alkylation, and condensation with carbonyl compounds, need to be systematically explored to create a broad spectrum of derivatives with tailored properties.

    Table 1: Promising Synthetic Strategies for Functionalization

    Synthetic StrategyPotential Application for this compoundKey Advantages
    Multicomponent ReactionsRapid generation of diverse libraries of derivatives.High atom economy, operational simplicity, and efficiency. nih.govnih.gov
    Vilsmeier-Haack ReactionIntroduction of a formyl group at the 4-position for further modification. nih.govumich.eduWell-established and versatile for pyrazole formylation. researchgate.netresearchgate.net
    Direct C-H FunctionalizationEfficient and atom-economical introduction of various functional groups.Avoids pre-functionalization steps, leading to shorter synthetic routes. beilstein-journals.org
    Selective Hydrazinomethyl Group ModificationTailoring the properties of the ligand for specific applications.Allows for fine-tuning of coordination properties and biological activity.

    Exploration of Novel Coordination Architectures with Advanced Properties

    The hydrazinomethyl group, in conjunction with the pyrazole nitrogen atoms, endows this compound with significant potential as a versatile ligand in coordination chemistry. Future research should focus on the systematic investigation of its coordination behavior with a wide range of metal ions to construct novel coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govnih.govuninsubria.itacs.org

    The flexibility of the hydrazinomethyl arm and the potential for hydrogen bonding interactions can be exploited to direct the assembly of unique and complex architectures. nih.gov The design and synthesis of CPs and MOFs with tailored pore sizes, dimensionalities, and topologies will be a key research direction. rsc.orgdigitellinc.comacs.org These materials could exhibit interesting properties for applications in gas storage and separation, catalysis, and sensing. nih.govdigitellinc.com

    A significant area of future investigation will be the exploration of the advanced properties of the resulting metal complexes. This includes studying their magnetic behavior , as pyrazole-based ligands are known to mediate magnetic interactions between metal centers, leading to materials with interesting magnetic properties. researchgate.net The luminescent properties of complexes with d10 metal ions like Zn(II) and Cd(II) should also be explored, as pyrazole-containing CPs and MOFs have shown promise as luminescent materials. nih.govmdpi.com Furthermore, the catalytic potential of these new coordination compounds should be systematically evaluated in various organic transformations. research-nexus.netnih.govresearchgate.net

    Advanced Computational Modeling for Predictive Design and Discovery

    Advanced computational modeling will be an indispensable tool in accelerating the discovery and design of new this compound derivatives and their metal complexes. The use of Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide deep insights into the structural, electronic, and reactivity properties of these systems. mdpi.comeurasianjournals.comnih.gov

    DFT calculations can be employed to predict the geometries of metal complexes, understand the nature of metal-ligand bonding, and rationalize their electronic and magnetic properties. mdpi.com This predictive capability can guide the synthetic efforts towards materials with desired characteristics. For instance, DFT can help in understanding the factors that govern the formation of specific coordination architectures and in predicting the catalytic activity of metal complexes.

    MD simulations, on the other hand, can be used to study the dynamic behavior of these molecules and materials. mdpi.comnih.gov For MOFs based on this ligand, MD simulations can provide information on their framework stability, guest-host interactions, and diffusion of molecules within the pores, which is crucial for applications in gas separation and drug delivery. mdpi.com The combination of computational modeling with experimental work will create a synergistic approach for the rational design of functional materials based on this compound.

    Interdisciplinary Research Avenues and Untapped Potential of this compound

    The unique structural features of this compound open up numerous avenues for interdisciplinary research. A significant area of untapped potential lies in medicinal chemistry . Pyrazole derivatives are known to exhibit a wide range of biological activities. The introduction of the hydrazinomethyl group provides a handle for the synthesis of a variety of derivatives that could be screened for their therapeutic potential.

    Another promising interdisciplinary field is materials science . The ability of this ligand to form robust and functional CPs and MOFs makes it a candidate for the development of advanced materials. rsc.orgdigitellinc.comacs.org These materials could find applications as sensors, catalysts, and in optoelectronic devices. The exploration of hybrid materials, where these coordination compounds are integrated with other functional components, could lead to novel materials with synergistic properties.

    Furthermore, the catalytic activity of metal complexes derived from this compound could be explored in various industrial processes, contributing to the field of homogeneous and heterogeneous catalysis . nih.govresearchgate.netbohrium.comresearchgate.net The development of catalysts for fine chemical synthesis and environmental remediation are particularly relevant areas.

    Sustainable and Scalable Production Methods for Industrial and Academic Applications

    For this compound and its derivatives to find widespread use in industrial and academic settings, the development of sustainable and scalable production methods is crucial. Future research should focus on green chemistry approaches that minimize waste, reduce energy consumption, and utilize environmentally benign reagents and solvents. nih.govresearchgate.netthieme-connect.comthieme-connect.comtandfonline.com

    The use of aqueous reaction media, solvent-free reaction conditions, and microwave or ultrasound-assisted synthesis are promising green strategies that should be explored for the synthesis of the parent compound and its derivatives. researchgate.netthieme-connect.comthieme-connect.com The development of catalytic methods that are highly efficient and allow for easy separation and recycling of the catalyst is also a key aspect of sustainable synthesis.

    For industrial applications, the transition from batch to continuous flow synthesis offers significant advantages in terms of scalability, safety, and process control. frontiersin.orgcore.ac.ukmdpi.comnih.govresearchgate.net The development of continuous flow processes for the production of this compound would be a major step towards its commercial viability. This would involve the design of efficient microreactors and the optimization of reaction parameters for continuous production. Addressing these challenges will be essential for making this versatile compound readily available for a wide range of applications.

    Q & A

    Basic: What are the common synthetic routes for 4-(hydrazinomethyl)-1-phenyl-1H-pyrazole derivatives?

    Methodological Answer:
    The synthesis typically involves cyclocondensation reactions, functionalization of pre-formed pyrazole scaffolds, and hydrazone formation. For example:

    • Cyclocondensation : Reacting β-keto esters with phenylhydrazine under acidic conditions to form the pyrazole core .
    • Vilsmeier-Haack Reaction : Used to introduce formyl groups at the 4-position of pyrazole, enabling subsequent hydrazine functionalization .
    • Hydrazone Formation : Condensation of pyrazole-4-carbaldehyde derivatives with substituted hydrazines in ethanol or acetic acid, often catalyzed by acid (e.g., HCl) .
      Yields vary (46–91%) depending on substituents and reaction conditions, necessitating optimization via temperature control or catalyst screening .

    Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

    Methodological Answer:

    • IR Spectroscopy : Identifies functional groups (e.g., N–H stretches of hydrazine at ~3200 cm⁻¹ and C=O stretches if present) .
    • NMR (¹H/¹³C) : Confirms regiochemistry of the pyrazole ring and hydrazine substitution patterns. Aromatic protons appear in the δ 6.5–8.5 ppm range, while hydrazine protons resonate at δ 4–5 ppm .
    • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., dihedral angles between pyrazole and phenyl rings: 16–52°, hydrogen bonds like O–H···N) . Software like SHELXL and ORTEP-3 are used for refinement and visualization.

    Basic: What biological assays are standard for evaluating its pharmacological potential?

    Methodological Answer:

    • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-negative (e.g., E. coli) and Gram-positive bacteria .
    • Antioxidant Activity : DPPH/ABTS radical scavenging and FRAP assays to quantify free radical neutralization .
    • Germination Studies : Testing phytotoxic effects on plants (e.g., Festuca rubra) at varying concentrations .
    • In Silico Screening : Molecular docking against targets like PBP2a (for antibacterial activity) or cannabinoid receptors .

    Advanced: How can synthetic yields be optimized for hydrazone derivatives?

    Methodological Answer:

    • Catalyst Screening : Phosphorus oxychloride improves cyclization efficiency in hydrazide-to-oxadiazole conversions .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates for alkylation steps .
    • Temperature Control : Reflux in ethanol/acetic acid (7 hours) ensures complete cyclocondensation .
    • Purification : Column chromatography with silica gel and recrystallization (ethanol/water) remove byproducts .

    Advanced: What structural insights do dihedral angles provide for activity?

    Methodological Answer:
    Dihedral angles between the pyrazole ring and substituents influence steric and electronic properties:

    • Planarity : Smaller angles (e.g., 16.8° between pyrazole and methoxyphenyl) enhance conjugation, stabilizing reactive intermediates .
    • Non-planar Conformations : Larger angles (e.g., 51.7° with hydroxyphenyl) may hinder binding to enzymatic pockets .
      Crystallographic data (e.g., CCDC entries) and DFT calculations validate these geometries .

    Advanced: How do computational methods (e.g., DFT) elucidate electronic properties?

    Methodological Answer:

    • DFT Studies : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, a smaller gap (~3.5 eV) in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid suggests higher electrophilicity .
    • Charge Distribution : NBO analysis identifies electron-rich regions (e.g., hydrazine NH₂ groups) as nucleophilic sites .
    • Docking Simulations : AutoDock Vina assesses binding affinities to targets like bacterial enzymes (e.g., PBP2a) .

    Advanced: How to resolve contradictions in antimicrobial data across studies?

    Methodological Answer:

    • Strain Variability : Test against standardized strains (e.g., ATCC E. coli) to minimize discrepancies .
    • Concentration Gradients : Use MIC/MBC values instead of zone-of-inhibition diameters for quantitative comparisons .
    • Synergistic Effects : Combine with adjuvants (e.g., clavulanic acid) to overcome resistance mechanisms .

    Advanced: What strategies enhance selectivity in structure-activity relationships (SAR)?

    Methodological Answer:

    • Substituent Tuning : Electron-withdrawing groups (e.g., –CF₃) at the phenyl ring improve antibacterial potency by increasing membrane permeability .
    • Hybridization : Attaching coumarin or indole moieties broadens activity spectra .
    • Pharmacophore Mapping : 3D-QSAR models identify critical features (e.g., hydrogen bond donors at C4) .

    Advanced: How to validate crystallographic data for novel derivatives?

    Methodological Answer:

    • Validation Software : Use checkCIF/PLATON to flag outliers (e.g., ADP mismatches, bond-length deviations) .
    • Hydrogen Bonding : Validate O–H···N interactions via Hirshfeld surface analysis .
    • Twinned Data : Employ SHELXD for deconvoluting overlapping reflections in challenging crystals .

    Advanced: What are the pitfalls in interpreting antioxidant assay results?

    Methodological Answer:

    • Interference : Hydrazine derivatives may auto-oxidize in DPPH assays, requiring blank corrections .
    • Kinetic Variability : Measure scavenging rates at multiple timepoints (e.g., 0–60 min) to capture transient effects .
    • Multi-target Effects : Combine FRAP and ABTS assays to distinguish electron-transfer vs. hydrogen-donating mechanisms .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    4-(hydrazinomethyl)-1-phenyl-1H-pyrazole
    Reactant of Route 2
    Reactant of Route 2
    4-(hydrazinomethyl)-1-phenyl-1H-pyrazole

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.